2-Ethylhexyl acrylate

Catalog No.
S560708
CAS No.
103-11-7
M.F
C11H20O2
CH2=CHCOOC8H17
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexyl acrylate

CAS Number

103-11-7

Product Name

2-Ethylhexyl acrylate

IUPAC Name

2-ethylhexyl prop-2-enoate

Molecular Formula

C11H20O2
CH2=CHCOOC8H17
C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-4-7-8-10(5-2)9-13-11(12)6-3/h6,10H,3-5,7-9H2,1-2H3

InChI Key

GOXQRTZXKQZDDN-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C=C

solubility

less than 1 mg/mL at 72° F (NTP, 1992)
5.43e-04 M
100 mg/l @ 25 °C
Solubility in water: none

Synonyms

2-ethylhexyl acrylate, acrylic acid 2-ethylhexyl ester

Canonical SMILES

CCCCC(CC)COC(=O)C=C

The exact mass of the compound 2-Ethylhexyl acrylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)5.43e-04 m100 mg/l @ 25 °csolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4803. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. It belongs to the ontological category of enoate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

2-Ethylhexyl acrylate (CAS: 103-11-7) is a high-volume, bulky, branched monofunctional acrylate monomer heavily utilized as a primary "soft" segment in industrial polymer synthesis. Characterized by a long C8 branched alkyl chain, it imparts exceptional flexibility, tackiness, and hydrophobicity to copolymer systems [1]. With a homopolymer glass transition temperature (Tg) ranging from -65 °C to -70 °C, 2-EHA is a critical building block for pressure-sensitive adhesives (PSAs), industrial sealants, and weather-resistant coatings. It offers an optimal balance of low-temperature viscoelastic performance and supply-chain resilience, driven by the massive global scale of its precursor, 2-ethylhexanol [2].

Substituting 2-EHA with shorter-chain acrylates like ethyl acrylate or methyl acrylate fundamentally compromises low-temperature performance, as their significantly higher Tg values yield rigid, brittle polymers lacking necessary tack . While butyl acrylate (BA) is a common in-class substitute, replacing 2-EHA with BA reduces the hydrophobicity of the final film and shifts the Tg upward by approximately 16 °C, impairing performance in cold or highly humid environments. Furthermore, while isooctyl acrylate (IOA) offers similar thermal properties as a C8 isomer, 2-EHA features a specific, consistent branching structure at the 2-position—unlike the mixed-isomer nature of commercial IOA—ensuring more predictable side-chain entanglement, highly reproducible cohesive strength, and superior procurement economics .

Thermal Behavior & Low-Temperature Tack

The primary driver for selecting 2-EHA over other commodity acrylates is its profound effect on the glass transition temperature (Tg) of the resulting polymer. 2-EHA homopolymers exhibit a Tg of approximately -70 °C, compared to -54 °C for butyl acrylate (BA) and -24 °C for ethyl acrylate (EA) [1]. This 16 °C to 46 °C reduction in Tg allows 2-EHA-based adhesives to maintain critical polymer chain mobility and viscoelastic flow at sub-zero temperatures, ensuring instantaneous wetting and tack where BA-based formulations would stiffen and fail [2].

Evidence DimensionHomopolymer Glass Transition Temperature (Tg)
Target Compound Data-70 °C (2-EHA)
Comparator Or Baseline-54 °C (Butyl Acrylate) / -24 °C (Ethyl Acrylate)
Quantified Difference16 °C lower Tg than BA; 46 °C lower than EA
ConditionsStandard homopolymer thermal analysis (DSC)

A significantly lower Tg dictates that 2-EHA is the mandatory choice for adhesives and sealants requiring aggressive low-temperature tack and flexibility.

Processability & Environmental Health (Volatility)

In large-scale manufacturing, the volatility of the monomer dictates facility engineering, VOC compliance, and worker safety. 2-EHA possesses a highly favorable vapor pressure of just 0.01 mmHg at 20 °C [1]. In stark contrast, butyl acrylate exerts a vapor pressure of 3.3 mmHg, and ethyl acrylate reaches nearly 29.5 mmHg under identical conditions [2]. This multi-order-of-magnitude reduction in volatility minimizes evaporative losses during open-vessel handling, reduces odor profiles in the plant, and significantly lowers the burden on emission control systems during coating and polymerization processes.

Evidence DimensionVapor Pressure at 20 °C
Target Compound Data0.01 mmHg (2-EHA)
Comparator Or Baseline3.3 mmHg (Butyl Acrylate)
Quantified Difference2-EHA is 330 times less volatile than Butyl Acrylate at room temperature
ConditionsStandard ambient temperature (20 °C)

Procuring 2-EHA drastically reduces VOC abatement costs and improves facility safety compared to shorter-chain acrylate monomers.

Hydrophobicity and Moisture Resistance

The bulky, 8-carbon branched alkyl chain of 2-EHA imparts superior hydrophobicity to copolymer networks compared to the linear 4-carbon chain of butyl acrylate. When formulated into water-based acrylic adhesives, higher ratios of 2-EHA to BA systematically improve the polymer's resistance to water ingress [1]. In rigorous cold-water immersion tests, 2-EHA-rich formulations maintain peel and tack resistance without catastrophic whitening or delamination, whereas adhesives relying solely on shorter-chain acrylates suffer from moisture plasticization and premature bond failure .

Evidence DimensionWater resistance and adhesive retention
Target Compound Data2-EHA (C8 branched chain) maintains bond integrity in cold-water immersion
Comparator Or BaselineButyl Acrylate (C4 linear chain) exhibits higher moisture sensitivity and whitening
Quantified DifferenceSubstantial enhancement in hydrophobic barrier properties and wet-peel strength
ConditionsEmulsion-polymerized PSA films subjected to cold-water bath immersion testing

2-EHA is essential for formulating outdoor weather-resistant labels, automotive tapes, and construction sealants that must survive wet environments.

High-Performance Cold-Temperature Pressure-Sensitive Adhesives (PSAs)

Directly leveraging its ultra-low Tg (-70 °C), 2-EHA is the premier soft monomer for PSAs used in deep-freeze packaging labels, automotive winterization tapes, and aerospace films. It ensures the adhesive layer remains viscoelastic and maintains high loop tack under thermal conditions where butyl acrylate would become glassy and fail [1].

Low-VOC Architectural and Industrial Coatings

Because of its exceptionally low vapor pressure (0.01 mmHg) compared to ethyl or butyl acrylate, 2-EHA is highly favored in the formulation of low-VOC, waterborne architectural paints and heavy-duty industrial coatings. It acts as an internal plasticizer that improves film formation without contributing to hazardous atmospheric emissions during curing [2].

Weather-Resistant Outdoor Sealants and Caulks

The bulky, hydrophobic C8 chain of 2-EHA provides excellent resistance to moisture vapor transmission and UV degradation. It is widely procured for construction sealants that require long-term exterior durability, preventing the swelling, whitening, or delamination commonly seen in formulations relying on more hydrophilic, shorter-chain acrylates .

Physical Description

2-ethylhexyl acrylate appears as a clear colorless liquid with a pleasant odor. Less dense than water and insoluble in water. Vapors heavier than air. Flash point 180°F. Used in making of paints and plastics.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Clear liquid with a pleasant odor.

Color/Form

Colorless liquid

XLogP3

3.8

Boiling Point

417 to 424 °F at 760 mm Hg (NTP, 1992)
213.5 °C
214-218 °C
417-424°F

Flash Point

180 °F (NTP, 1992)
180 °F (82 °C) (open cup)
86 °C (closed cup)
82 °C o.c.
180°F

Vapor Density

6.35 (NTP, 1992) (Relative to Air)
6.35 (Air= 1)
Relative vapor density (air = 1): 6.35
6.35

Density

0.885 at 68 °F (USCG, 1999)
0.880 g/cu cm at 25 °C
Relative density (water = 1): 0.89
0.885

LogP

log Kow = 4.09 /Estimated/
3.67

Odor

Pleasant

Melting Point

-130 °F (NTP, 1992)
-90.0 °C
-90 °C
-130°F

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Mechanism of Action

...Male Wistar rats /were/ exposed to acrylic acid derivatives. The 6-hr inhalation of acrylonitrile (AN), methyl acrylate (MA), ethyl acrylate (EA), n-butyl acrylate (BA) and 2-ethylhexyl acrylate (2-EHA) in several concentrations increased the urinary thioether excretion; the portion metabolized to thioethers was... only 1.5-8% for the acrylates. Total-SH levels in the liver significantly decreased after the inhalation of AN, EA, BA and 2-EHA. ...Most pronounced NP-SH depletion was in the liver, less in blood and moderate in brain and lungs. There was an exponential relationship between the tissue NP-SH and the inhaled concentrations. Calculated concentrations inducing 50% NP-SH depletion indicated that reaction of acrylic acid derivatives with SH groups was decreasing in the order AN >>2-EHA >EA = BA for the chemicals and liver >blood >lungs >brain for the tissues. All inhaled acrylates induced hyperglycemia... . The chemical reactivity of acrylates with glutathione (GSH) decreased in the order EA >BA >MA >AN >2-EHA. The results suggest that GSH depletion may participate in acute lethal and biochemical toxic effects of acrylic acid esters.

Vapor Pressure

0.01 mm Hg at 68 °F (NTP, 1992)
0.18 mmHg
0.178 mm Hg @ 25 °C /Extrapolated/
Vapor pressure, Pa at 20 °C: 19
0.01 mmHg

Pictograms

Irritant

Irritant

Impurities

ACRYLIC ACID-0.009% BY WT (MAX); 2-ETHYL 4-METHYL PENTYL ACRYLATE-0.4% BY WT (MAX); WATER-0.05% BY WT (MAX)

Other CAS

103-11-7
1322-13-0
9003-77-4
93460-77-6

Wikipedia

2-ethylhexyl acrylate

Biological Half Life

The toxicokinetics of carbon-14 labeled 2-ethylhexyl-acrylate (2EHA) was assessed in 4 and 7 month old male Wistar-rats. ...The half lives of the slow and fast phases of elimination were 5-6 hr and 30-60 min in the younger animals and 14 hr and 115-130 min in the older animals respectively.

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 2nd degree

Methods of Manufacturing

REACTION OF ACETYLENE, CARBON MONOXIDE, AND 2-ETHYLHEXANOL (MODIFIED REPPE PROCESS)
In ... propylene oxidation process acrolein is first formed by the catalytic oxidation of propylene vapor at high temp in the presence of steam. The acrolein is then oxidized to acrylic acid. ... The acrylic acid is esterified with alcohol to the ... acrylic ester in a separate process. /Acrylic ester monomers/
The acrylates can be manufactured by a number of procedures. These include dehydration of the corresponding hydroxyalkanoic acid, saponification of the alkaline nitrile, catalytic hydration of acetylene and carbon monoxide, or the reaction of acetone with hydrocyanic acid. /Acrylates/

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing ink manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
2-Propenoic acid, 2-ethylhexyl ester: ACTIVE
2-Propenoic acid, 2-ethylhexyl ester, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

Chemical assay is preferably performed by gas-liquid chromatography or by the conventional methods for determination of unsaturation such as bromination or addition of mercaptan, sodium bisulfide, or mercuric acetate. /Acrylic acid & derivatives/
RETENTION TIMES FOR ACRYLATES WERE MEASURED WITH 2 DIFFERENT COLUMNS (C18 CORASIL & C8 LICHROSORB) USING REVERSE-PHASE HIGH PRESSURE LIQ CHROMATOGRAPHY IN ORDER TO OBTAIN THE PARTITION COEFFICIENTS OF ACRYLATES BETWEEN 1-OCTANOL AND WATER (LOG P). /ACRYLATES/
THE MONOMER CAN BE DETERMINED BY GAS CHROMATOGRAPHY.
AN AIR SAMPLING & ANALYSIS METHOD FOR MONITORING PERSONAL EXPOSURE TO VAPORS OF ACRYLATE MONOMERS WAS DEVELOPED. 2-ETHYLHEXYL ACRYLATE CONCN AS LOW AS 0.01 PPM BY VOL (PPMV) CAN BE MEASURED. THESE LIMITS OF SENSITIVITY ARE BASED ON A 60 MIN SAMPLE AT A FLOW RATE OF 500 CU M/MIN. THE ACRYLATE MONOMER VAPOR IS ADSORBED ON ACTIVATED SILICA GEL, DESORBED IN ACETONE, AND ANALYZED BY GAS CHROMATOGRAPHY USING FFAP OR OV-17 LIQUID PHASE COLUMNS.
Method: OSHA PV2026, Gas Chromatography using Flame Ionization Detector; Analyte: 2-ethylhexyl acrylate; Matrix: air; Detection Limit: 0.31 ug/sample (0.025 mg/cu m)

Storage Conditions

Materials which are toxic as stored or which can decompose into toxic components ...should be stored in a cool well-ventilated place, out of the direct rays of the sun, away from areas of high fire hazard, and should be periodically inspected. Incompatible materials should be isolated... .
Separate from heat, oxidizers, and sunlight. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred.
The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. Moisture may cause rust-initiated polymerization. /Acrylic acid & derivatives/
This product should be stored in a closed ocntainer, away from direct sunlight, at ambient temperatures. Storage of this product at elevated temperatures (>30 °C or >85 °F) reduces the shelf-life. ...An air space is required above the liquid in all containers; avoid storage under an oxygen-free atmosphere. ...Materials recommended for packaging include: stainless steel, mild steel, aluminum, glass, /high density polyethylene, polypropylene or polytetrafluoroethylene/. /Formulation >99% 2-ethylhexyl acrylate/

Stability Shelf Life

The typical shelf-life for this product is 12 months. /Formulation >99% 2-ethylhexyl acrylate/

Dates

Last modified: 08-15-2023

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